molecular formula C8H12O3 B8499485 (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol

(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B8499485
M. Wt: 156.18 g/mol
InChI Key: FXOFSGSXPYHEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a heterocyclic organic compound that contains a five-membered ring with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves several synthetic steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting a suitable diene with a diol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often involves optimized processes to ensure high yield and purity. One such method includes the use of a ticagrelor intermediate, which is prepared through an improved, commercially viable, and industrially advantageous process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a precursor to ticagrelor, it plays a role in inhibiting platelet aggregation by blocking the P2Y12 receptor on platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, reducing the risk of thrombus formation.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
  • 2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Uniqueness: 2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to serve as a precursor for pharmaceutical agents like ticagrelor highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

InChI

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3

InChI Key

FXOFSGSXPYHEMV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C=CC(C2O1)O)C

Origin of Product

United States

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